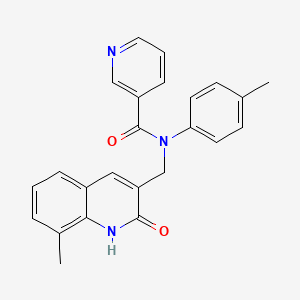
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide, also known as HMN-176, is a small molecule compound that has been extensively studied for its potential applications in various fields of science. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been extensively studied for its potential applications in various fields of science. It has been shown to have anticancer properties and has been studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and lung cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. By inhibiting PARP, this compound can induce DNA damage and cell death in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage and cell death in cancer cells, reduce inflammation in various tissues, and improve cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have minimal toxicity in animal models, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide is its potent inhibitory activity against PARP. This makes it a valuable tool for studying the role of PARP in various biological processes, including DNA repair and cell death. Additionally, this compound has been shown to have minimal toxicity in animal models, making it a safe compound for use in lab experiments.
One of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of neurodegenerative diseases and other conditions. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on other biological processes.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide involves the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde and p-toluidine followed by the reaction with nicotinoyl chloride. The resulting product is purified by column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-8-10-21(11-9-16)27(24(29)19-7-4-12-25-14-19)15-20-13-18-6-3-5-17(2)22(18)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHSUAWFNXYHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

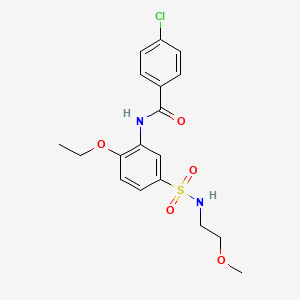
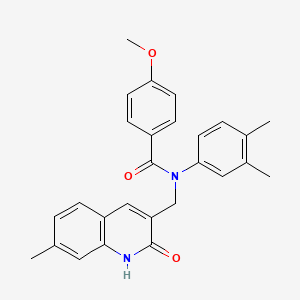
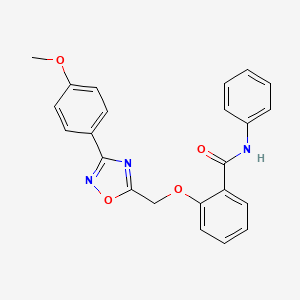

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
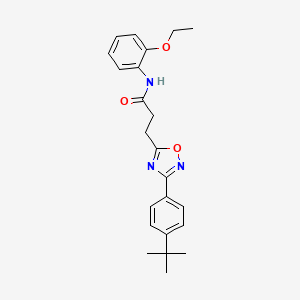
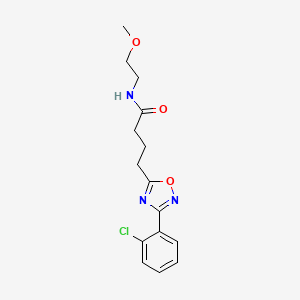

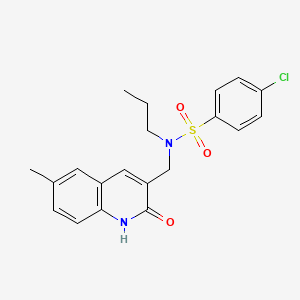
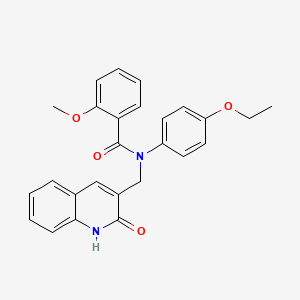
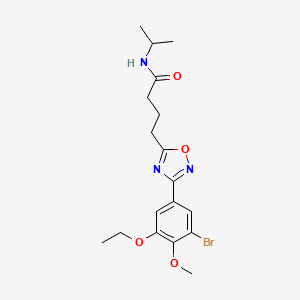
![(Z)-N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695072.png)